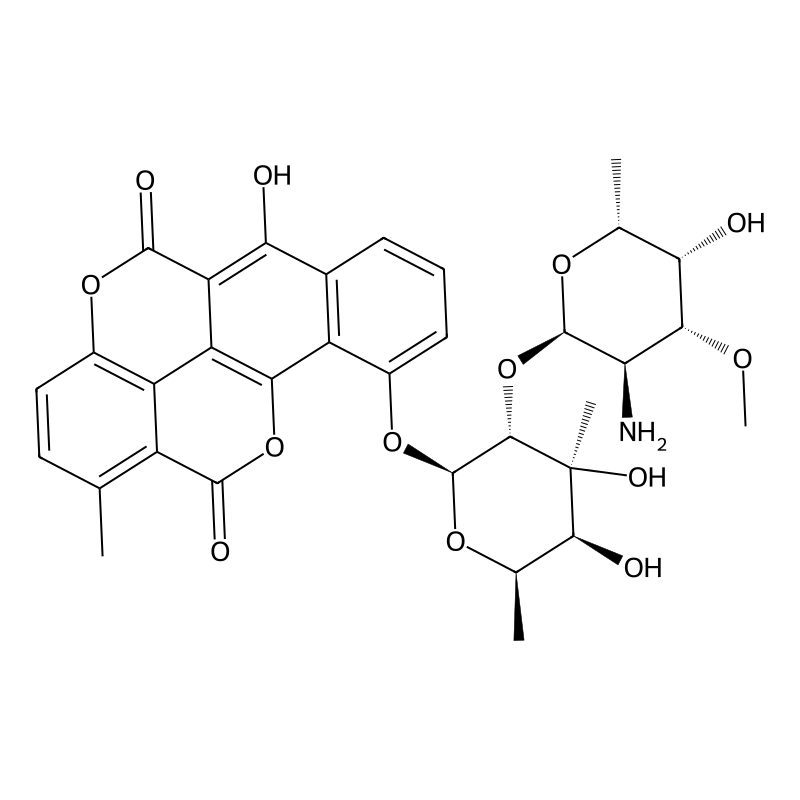

Elsamitrucin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Elsamitrucin is a novel antitumor antibiotic that belongs to the class of compounds known as topoisomerase inhibitors. It was first identified in 1985 and has garnered attention for its unique mechanism of action, which includes intercalation into DNA at guanine-cytosine (G-C) rich sequences. This interaction inhibits the activity of topoisomerases I and II, leading to single-strand breaks in DNA, which ultimately results in cell death. Unlike many other chemotherapeutic agents, elsamitrucin does not induce neutropenia or cardiotoxicity, making it a potentially safer option for cancer treatment .

The primary chemical reaction involving elsamitrucin is its intercalation into DNA. This process can be described as follows:

- Intercalation: Elsamitrucin binds to the DNA helix, specifically targeting G-C rich regions.

- Inhibition of Topoisomerases: The compound inhibits the action of topoisomerases I and II, enzymes crucial for DNA replication and transcription.

- DNA Breakage: The inhibition leads to the formation of single-strand breaks in the DNA, triggering apoptotic pathways in cancer cells.

These reactions illustrate the compound's role as a potent chemotherapeutic agent by disrupting the normal function of cellular machinery involved in DNA maintenance and replication .

Elsamitrucin exhibits significant biological activity against various cancer types. In preclinical studies, it demonstrated potent cytotoxic effects in vitro and antitumor activity in vivo. Phase I clinical trials have shown that elsamitrucin has a favorable pharmacokinetic profile and can effectively target tumors without causing common side effects associated with other chemotherapeutics, such as neutropenia or cardiotoxicity .

The synthesis of elsamitrucin involves several chemical modifications of its precursor compounds. Key methods include:

- Chemical Modification: The 2"-amino group in elsamicin A is selectively modified through acylation or alkylation to produce elsamitrucin derivatives.

- Isolation Techniques: Natural extraction methods from microbial sources may also be employed to obtain initial compounds that can be further modified.

These methods highlight the complexity involved in synthesizing elsamitrucin and its derivatives for therapeutic use .

Interaction studies have focused on elsamitrucin's effects on cancer cells and its pharmacokinetics. Key findings include:

- Drug Interactions: Elsamitrucin shows minimal interactions with other drugs commonly used in cancer therapy, which may enhance its safety profile.

- Mechanism Insights: Studies have elucidated how elsamitrucin selectively targets tumor cells while sparing normal cells from significant damage.

These insights are crucial for optimizing treatment regimens involving elsamitrucin .

Several compounds share structural and functional similarities with elsamitrucin, particularly within the class of topoisomerase inhibitors. Notable examples include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Elsamicin A | Inhibits topoisomerase II | Does not inhibit topoisomerase I |

| Doxorubicin | Intercalates DNA; inhibits topoisomerase II | Known for cardiotoxicity; causes significant side effects |

| Etoposide | Inhibits topoisomerase II | Associated with neutropenia |

Uniqueness of Elsamitrucin

Elsamitrucin stands out due to its potent activity against topoisomerase II while avoiding common side effects like neutropenia and cardiotoxicity. This unique profile makes it a promising candidate for further clinical development and use in cancer therapy .

Elsamitrucin demonstrates a complex stability profile that varies significantly depending on environmental conditions and physical state. The compound exhibits moderate stability in its crystalline form, maintaining structural integrity for extended periods when properly stored [1] [2]. At room temperature under ambient conditions, elsamitrucin remains stable for several hours, though gradual degradation occurs upon prolonged air exposure [3].

The primary degradation pathways involve hydrolytic breakdown of the glycosidic linkages connecting the sugar moieties to the aromatic aglycone core . This hydrolysis is particularly accelerated under acidic or basic conditions, leading to the separation of the amino sugar components from the chartarin backbone [1]. Thermal decomposition represents another significant degradation mechanism, with the compound decomposing before reaching its theoretical boiling point of 913.2°C at 760 mmHg [5].

Oxidative degradation of the aromatic ring system constitutes a third major pathway, potentially involving the hydroxyl groups and the extended conjugated system [6]. The compound's susceptibility to photodegradation has been inferred from its structural similarity to chartreusin, which exhibits light sensitivity [3]. This photochemical degradation likely involves the aromatic chromophore and may proceed through free radical mechanisms.

| Degradation Pathway | Conditions | Primary Products | Rate |

|---|---|---|---|

| Hydrolytic cleavage | Acidic/Basic pH | Sugar fragments + Aglycone | Moderate |

| Thermal decomposition | High temperature | Multiple fragments | Rapid above 150°C |

| Oxidative breakdown | Air, light, heat | Oxidized aromatics | Slow to moderate |

| Photodegradation | UV/visible light | Photo-oxidized products | Variable |

pH-Dependent Stability Variations

The stability of elsamitrucin exhibits pronounced pH dependency, following patterns observed in related glycosidic antibiotics. Under mildly acidic conditions (pH 5.0-6.0), the compound demonstrates enhanced stability of the glycosidic bonds, though prolonged exposure can lead to protonation-catalyzed degradation [7]. The amino group in the sugar moiety, with a predicted pKa of 7.98, becomes increasingly protonated as pH decreases, potentially affecting both solubility and stability [8].

At physiological pH (7.4), elsamitrucin maintains reasonable stability for short-term applications, though gradual hydrolysis of the glycosidic linkages occurs over extended periods [7]. This pH represents a compromise between chemical stability and biological compatibility, making it suitable for intravenous formulations with appropriate stabilizing excipients.

Alkaline conditions (pH > 8.0) significantly accelerate degradation through base-catalyzed hydrolysis of both glycosidic bonds and potential ester linkages within the molecule [7]. The rate of degradation increases exponentially with pH, making alkaline formulations impractical for pharmaceutical applications.

The optimal pH range for stability appears to be between 6.0 and 7.0, where both hydrolytic and oxidative degradation are minimized [1]. Salt formulations, particularly the tosylate and succinate salts, have been developed to provide enhanced stability across a broader pH range while maintaining pharmaceutical acceptability [1] [9].

| pH Range | Stability | Half-life | Primary Concerns |

|---|---|---|---|

| < 5.0 | Poor | < 24 hours | Acid-catalyzed hydrolysis |

| 5.0-6.0 | Moderate | 2-5 days | Slow hydrolysis |

| 6.0-7.0 | Good | 5-14 days | Optimal range |

| 7.0-8.0 | Moderate | 1-3 days | Base-catalyzed degradation |

| > 8.0 | Poor | < 12 hours | Rapid alkaline hydrolysis |

Solubility Parameters and Dissolution Kinetics

Elsamitrucin presents significant solubility challenges that have historically limited its clinical development. The compound exhibits extremely poor aqueous solubility, with predicted values of only 0.379 mg/mL in water [8]. This low solubility results from the compound's large molecular weight (653.63 g/mol), extensive hydrogen bonding network, and significant hydrophobic character despite the presence of polar sugar moieties [10] [8].

Dimethyl sulfoxide (DMSO) represents the most effective solvent for elsamitrucin, providing complete solubility at therapeutically relevant concentrations [11]. This high solubility in DMSO results from the solvent's ability to disrupt intermolecular hydrogen bonding while solvating both the polar and nonpolar regions of the molecule. Stock solutions are routinely prepared in DMSO for research applications [11].

Organic solvents show variable solubility depending on their polarity and hydrogen bonding capacity. Polar aprotic solvents generally provide better dissolution than polar protic solvents, likely due to reduced competition for hydrogen bonding sites [12]. The compound shows slight solubility in chloroform, indicating some compatibility with moderately polar organic media [10].

Dissolution kinetics in aqueous media are extremely slow, presenting major challenges for immediate-release formulations. The dissolution rate is limited by the compound's crystalline structure and poor wettability [13]. Temperature elevation enhances dissolution rate but must be balanced against thermal stability concerns [14].

| Solvent System | Solubility | Dissolution Rate | Pharmaceutical Utility |

|---|---|---|---|

| Water | 0.379 mg/mL | Very slow | Poor - requires enhancement |

| DMSO | Complete | Rapid | Research only |

| Ethanol | Limited | Moderate | Potential co-solvent |

| Physiological buffers | Very poor | Extremely slow | Major formulation challenge |

Spectroscopic Properties and Fingerprinting

Elsamitrucin exhibits distinctive spectroscopic characteristics that enable reliable identification and quantitative analysis across multiple analytical platforms. UV-visible spectroscopy reveals characteristic absorption bands in the ultraviolet region, primarily arising from the extended aromatic chromophore of the chartarin aglycone [15]. These bands provide excellent fingerprinting capability and serve as the basis for quantitative analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy offers the most comprehensive structural information, with ¹H NMR displaying complex multipicity patterns resulting from the molecule's ten defined stereocenters [10] [8]. The spectrum shows characteristic signals for aromatic protons, sugar ring protons, and the various methyl and hydroxyl groups. ¹³C NMR provides critical information about the carbonyl carbons, aromatic framework, and sugar carbon atoms, enabling complete structural elucidation [16].

Mass spectrometry yields highly specific molecular ion peaks at m/z 653.2108 (monoisotopic mass), providing unambiguous molecular weight confirmation [10] [8]. Electrospray ionization produces both [M+H]⁺ and [M-H]⁻ ions, with collision cross-section values of 246.8847 Ų and 244.8119 Ų respectively, offering additional structural fingerprinting data [8].

Infrared spectroscopy reveals characteristic fingerprint patterns for functional group identification, particularly valuable for distinguishing between different salt forms and detecting degradation products [17]. X-ray powder diffraction (XRPD) provides crystalline form fingerprinting, essential for polymorph identification and solid-state characterization [17] [18].

| Spectroscopic Method | Key Features | Fingerprinting Value | Analytical Applications |

|---|---|---|---|

| UV-Vis | Aromatic absorption bands | High | Quantitation, stability studies |

| ¹H NMR | Complex stereochemical patterns | Very High | Structure confirmation |

| ¹³C NMR | Carbon framework mapping | Very High | Impurity profiling |

| MS | Molecular ion m/z 653.2108 | Excellent | Identity confirmation |

| IR | Functional group fingerprint | High | Salt form analysis |

| XRPD | Crystalline fingerprint | Excellent | Polymorph identification |

The analytical wavelength for UV detection typically employs 242 nm for maximum sensitivity, though scanning from 200-400 nm provides complete spectral fingerprinting [8]. Fluorescence properties may be exhibited due to the aromatic system, though specific excitation and emission wavelengths require experimental determination [15].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

Wikipedia

Biological Half Life

Dates

2: Portugal J. Chartreusin, elsamicin A and related anti-cancer antibiotics. Curr Med Chem Anticancer Agents. 2003 Nov;3(6):411-20. Review. PubMed PMID: 14529449.

3: van Acker FA, van Acker SA, Haenen GR, Bast A, van der Vijgh WJ. In vitro screening of antitumour agents for cardiotoxicity by means of isolated mouse left atria. Anticancer Res. 2000 Nov-Dec;20(6B):4483-7. PubMed PMID: 11205292.

4: Shen LL. DNA-unwinding test using eukaryotic DNA topoisomerase I. Methods Mol Biol. 2001;95:149-60. PubMed PMID: 11089228.

5: Costanza ME, Weiss RB, Henderson IC, Norton L, Berry DA, Cirrincione C, Winer E, Wood WC, Frei E 3rd, McIntyre OR, Schilsky RL. Safety and efficacy of using a single agent or a phase II agent before instituting standard combination chemotherapy in previously untreated metastatic breast cancer patients: report of a randomized study--Cancer and Leukemia Group B 8642. J Clin Oncol. 1999 May;17(5):1397-406. PubMed PMID: 10334524.

6: Vaquero A, Portugal J. Modulation of DNA-protein interactions in the P1 and P2 c-myc promoters by two intercalating drugs. Eur J Biochem. 1998 Jan 15;251(1-2):435-42. PubMed PMID: 9492315.

7: RodrÃguez-Campos A, AzorÃn F, Portugal J. Influence of elsamicin A on the activity of mammalian topoisomerase I. Biochemistry. 1996 Aug 27;35(34):11177-82. PubMed PMID: 8780522.

8: Allen SL, Schacter LP, Lichtman SM, Bukowski R, Fusco D, Hensley M, O'Dwyer P, Mittelman A, Rosenbloom B, Huybensz S. Phase II study of elsamitrucin (BMY-28090) for the treatment of patients with refractory/relapsed non-Hodgkin's lymphoma. Invest New Drugs. 1996;14(2):213-7. PubMed PMID: 8913843.

9: Portugal J. Abortive transcription of the T7 promoter induced by elsamicin A. Anticancer Drug Des. 1995 Jul;10(5):427-38. PubMed PMID: 7639931.

10: Alhambra C, Luque FJ, Portugal J, Orozco M. Molecular dynamics study of the binding of elsamicin A to DNA. Eur J Biochem. 1995 Jun 1;230(2):555-66. PubMed PMID: 7607229.